

T-448 Technical Support Center: Hematological Safety Profile and Low Toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T-448

Cat. No.: B15376062

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the hematological safety profile and low toxicity of **T-448** (also known as EOS-448), a high-affinity, potent anti-TIGIT antibody. The following resources are designed to address specific issues and questions that may arise during experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **T-448** (EOS-448) and how does it relate to its hematological effects?

A1: **T-448** (EOS-448) is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.^[1] Its mechanism of action involves a multifaceted immune modulatory effect designed to enhance anti-tumor responses.^{[2][3]} A key feature of EOS-448 is its functional Fc domain, which engages Fc gamma receptors (FcγR). This engagement is crucial for its activity and contributes to its hematological effects by:

- Activating T cells: Restoring T cell function to recognize and attack tumor cells.^[1]
- Modulating antigen-presenting cells (APCs): Enhancing the presentation of tumor antigens to T cells.^{[2][3]}

- Depleting regulatory T cells (Tregs) and terminally exhausted T cells: These immunosuppressive cells are depleted from the tumor microenvironment and peripheral blood, which is believed to enhance the anti-tumor immune response.[1][2][3]

The observed hematological effects are a direct consequence of this immune modulation. For instance, a strong depletion of Tregs and an increase in the CD8/Treg ratio have been observed in the blood of patients treated with EOS-448.[2]

Q2: What is the general hematological safety profile of **T-448** (EOS-448) observed in clinical trials?

A2: Clinical data from a first-in-human trial has indicated that **T-448** (EOS-448) has a good tolerability profile with early signs of efficacy.[1] Specific hematological findings from pharmacodynamic assessments in a Phase 1 trial include a transient increase in T cell proliferation (assessed by the Ki67 marker), which is in line with observations with other checkpoint inhibitors like pembrolizumab.[2] Importantly, the depletion of Tregs is a targeted and expected effect of the drug's mechanism of action.

Q3: Are there any known instances of severe hematological toxicity with **T-448** (EOS-448)?

A3: Based on the available information, **T-448** (EOS-448) has been reported to have a "good tolerability profile".[1] The observed hematological changes, such as Treg depletion, are considered part of its mechanism of action rather than unintended toxicity. Further details on specific adverse events would be available in comprehensive clinical trial publications and regulatory submissions.

Troubleshooting Guide for Experimental Studies

Issue 1: Unexpectedly high levels of T cell activation in in vitro assays.

- Possible Cause: The in vitro system may not fully recapitulate the complex immune environment in vivo. The presence of high concentrations of FcγR-expressing cells in the culture could lead to exaggerated T cell activation.
- Troubleshooting Steps:

- **Titrate Antibody Concentration:** Ensure that the concentration of **T-448** (EOS-448) used is within the physiologically relevant range.
- **Characterize Cell Populations:** Carefully phenotype the cell populations in your assay to understand the ratio of effector cells to regulatory cells and the expression levels of FcγR on different cell types.
- **Use Fc-blocked Controls:** Include a control arm with an Fc-blocked version of **T-448** (EOS-448) to dissect the Fc-dependent and independent effects on T cell activation.

Issue 2: Discrepancies in Treg depletion between preclinical models and human peripheral blood mononuclear cell (PBMC) assays.

- **Possible Cause:** Species-specific differences in FcγR expression and affinity for human IgG1 can lead to variations in antibody-dependent cell-mediated cytotoxicity (ADCC) and Treg depletion.
- **Troubleshooting Steps:**
 - **Select Appropriate Preclinical Models:** Utilize humanized mouse models expressing human FcγRs to better predict the in vivo activity of **T-448** (EOS-448) in humans.
 - **Confirm TIGIT Expression:** Verify the expression levels of TIGIT on Treg populations in both the preclinical model and human samples, as this will influence the extent of depletion.
 - **Standardize Assay Conditions:** Ensure consistent assay conditions, including effector-to-target cell ratios and antibody concentrations, across different experimental systems.

Data Summary

The following table summarizes the key pharmacodynamic effects of **T-448** (EOS-448) observed in preclinical and clinical studies.

Parameter	Observation	Implication	Reference
Regulatory T cells (Tregs)	Strong and sustained depletion in blood	Enhancement of anti-tumor immunity by removing immunosuppressive cells	[1][2]
CD8+ T cells	Increased proliferation (Ki67 expression)	Activation of cytotoxic T cells	[1][2]
CD8/Treg Ratio	Increased	Shift towards a more immune-stimulatory environment	[2]
Antigen-Presenting Cells (APCs)	Activation (preclinical)	Enhanced T cell priming and activation	[2][3]

Experimental Protocols

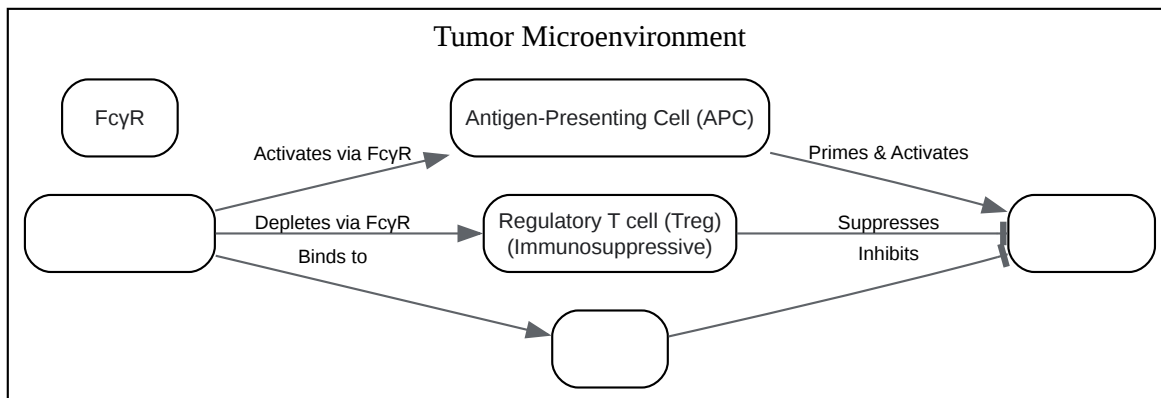
Protocol 1: Ex Vivo Treg Depletion Assay

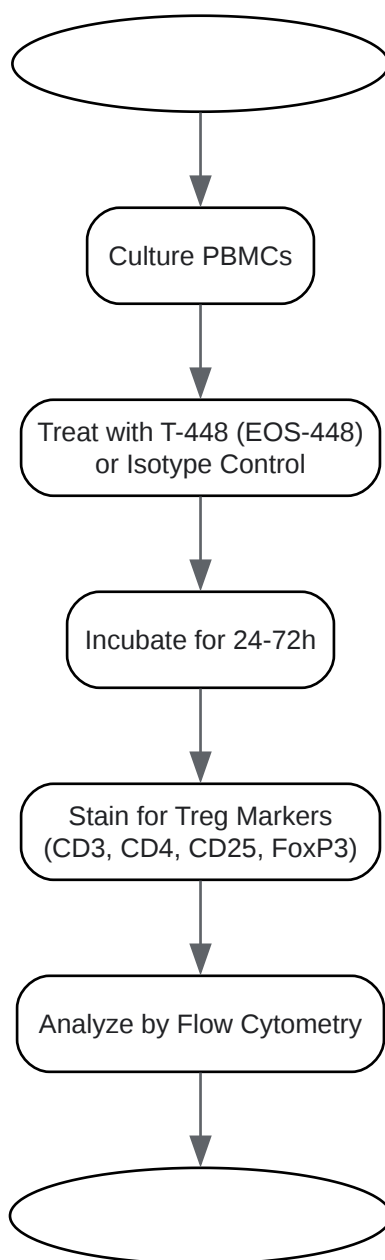
This protocol is designed to assess the ability of **T-448** (EOS-448) to deplete Tregs from human PBMCs.

- **Isolate PBMCs:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Culture PBMCs at a density of 1×10^6 cells/mL in complete RPMI-1640 medium.
- **Antibody Treatment:** Add **T-448** (EOS-448) at various concentrations (e.g., 0.1, 1, 10 $\mu\text{g/mL}$). Include an isotype control antibody.
- **Incubation:** Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
- **Flow Cytometry Analysis:** Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD25, and FoxP3 to identify Treg populations (CD3+CD4+CD25+FoxP3+).

- Data Analysis: Quantify the percentage of Tregs in the **T-448** (EOS-448)-treated samples compared to the isotype control to determine the extent of depletion.

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 | Nasdaq [nasdaq.com]
- To cite this document: BenchChem. [T-448 Technical Support Center: Hematological Safety Profile and Low Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15376062#t-448-hematological-safety-profile-and-low-toxicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com